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Compound of Interest |

4-Bromo-2-morpholinobenzoic
Compound Name:

acid
CAS No.: 1099687-03-2
Cat. No.: B1517752

Get Quote

\ J

CAS Registry Number: 1099687-03-2 Molecular Formula: C11H12BrNOs Molecular Weight:
286.12 g/mol Primary Application: Pharmacophore scaffold for PI3K/mTOR kinase inhibitors.[1]

Executive Summary & Synthetic Context

As a Senior Application Scientist, | prioritize understanding the origin of a sample before
analyzing its spectrum. 4-Bromo-2-morpholinobenzoic acid is rarely isolated from natural
sources; it is almost exclusively synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]

Understanding this pathway is critical for interpreting spectroscopic data, as the primary
impurities will be the starting material (4-bromo-2-fluorobenzoic acid) or hydrolysis byproducts.
[1] The morpholine ring introduces specific solubility characteristics and distinct NMR signals
that serve as the primary validation checkpoint.[1][2]

Synthetic Pathway & Impurity Logic

The synthesis typically involves displacing the fluorine atom on 4-bromo-2-fluorobenzoic acid
with morpholine.[1] This reaction relies on the electron-withdrawing carboxylic acid group to
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activate the ortho-fluorine.[1]
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Figure 1: Synthetic workflow illustrating the origin of the target compound and potential
spectroscopic impurities.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first "Go/No-Go" decision point.[1][2] For halogenated
compounds, the isotopic pattern is more diagnostic than the exact mass alone.[1][2]

Experimental Parameters (ESI-MS)

 lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-) is preferred due to the
carboxylic acid moiety (formation of [M-H]~).[1][2] Positive mode (ESI+) is possible but may
show adducts.[1][2]

» Solvent: Methanol/Water + 0.1% Formic Acid.[1][2]

Diagnostic Isotopic Signhature

Bromine exists naturally as two isotopes: 7°Br (50.7%) and 8!Br (49.3%).[1][2] This creates a
distinct 1:1 doublet ("twin peaks") separated by 2 mass units in the molecular ion cluster.[1][2]
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Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation
pathway useful for structural confirmation:

o Decarboxylation: Loss of COz ([M-H]~ - 44 Da).[1][2]

e Morpholine Ring Cleavage: Loss of C4aHsO fragment.[1][2]

Nuclear Magnetic Resonance (NMR)
Characterization

NMR is the definitive method for confirming the regiochemistry of the morpholine substitution.
[1][2] The disappearance of 19F-1H coupling (present in the starting material) and the
appearance of morpholine methylene signals are the key indicators.[1][2]

1H NMR (400 MHz, DMSO-ds)

DMSO-ds is the standard solvent as it ensures solubility of the zwitterionic amino-acid core and
prevents exchange of the carboxylic acid proton.[1]

Spectral Assignment Table[1][2]
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13C NMR (100 MHz, DMSO-ds)

Key diagnostic carbons include the carbonyl (C=0) and the C-Br carbon (typically distinct due
to the heavy atom effect).[1]

Carbonyl (C=0): ~167 ppm.[1][2]

Aromatic C-N (C2): ~152 ppm (Deshielded by nitrogen).[1][2]

Aromatic C-Br (C4): ~125 ppm.[1][2][3]

Morpholine Carbons: ~66 ppm (O-C) and ~52 ppm (N-C).[1][2]

Structural Visualization of NMR Signals

The following diagram maps the proton environments to their expected chemical shifts,
visualizing the electronic effects (shielding/deshielding).
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Figure 2: NMR Assignment Logic mapping structural moieties to chemical shift environments.

Quality Control & Impurity Profiling

In a drug development context, purity is paramount.[1][2] The synthesis from 4-bromo-2-
fluorobenzoic acid presents a specific risk: Residual Fluorine.[1]

The "Fluorine Check" Protocol

If the SNAr reaction is incomplete, the starting material will remain.[1][2]

e 1H NMR Check: Look for complex splitting in the aromatic region.[1][2] The starting material
(4-bromo-2-fluorobenzoic acid) has 19F-1H coupling, which causes additional splitting of the
aromatic signals that is absent in the pure morpholine product.[1]

e 19F NMR (Optional but Recommended): Run a quick uncoupled 19F scan.[1][2]
o Pure Product: Silent (No signal).[1][2]

o Impure: Signal at ~ -106 ppm (characteristic of Ar-F).

Solubility Note for Analysis

This compound is a zwitterion (acid + amine).[1][2]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1517752?utm_src=pdf-body-href
https://www.benchchem.com/product/b1517752?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Neutral Water: Poor solubility.[1][2]
» Acidic/Basic Water: Good solubility (salt formation).[1][2]
« DMSO/DMF: Excellent solubility (Recommended for stock solutions).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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